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Compound of Interest

Compound Name: 3-Bromo-2-chlorophenol

Cat. No.: B1276391 Get Quote

3-Bromo-2-chlorophenol is a halogenated aromatic compound of significant interest in

synthetic chemistry. Its utility has been noted in the development of advanced pharmaceutical

agents, including PD-1/PD-L1 inhibitors for immunotherapy and dual inhibitors for D2 and DAT

receptors, which are relevant for treating schizophrenia.[1] The thermochemical properties of

such intermediates are paramount. Data such as enthalpy of formation, heat capacity, and

entropy are critical for reaction modeling, process scale-up, and ensuring thermal safety. A

thorough understanding of these parameters allows for the prediction of reaction energetics,

optimization of conditions, and prevention of thermal runaway events, which are crucial

considerations in drug development and manufacturing.

Compound Identification and Physicochemical
Properties
A precise identification of the compound is the first step in any rigorous scientific investigation.

The fundamental properties of 3-bromo-2-chlorophenol are summarized below.
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Property Value Source(s)

IUPAC Name 3-bromo-2-chlorophenol [2]

CAS Number 66024-94-0, 863870-87-5 [2]

Molecular Formula C₆H₄BrClO [2]

Molecular Weight 207.45 g/mol [2]

Melting Point 60 °C [3]

Boiling Point (Predicted) 246.1 ± 20.0 °C [3]

Density (Predicted) 1.788 ± 0.06 g/cm³ [3]

pKa (Predicted) 7.53 ± 0.10 [3]

GHS Hazard and Safety Information
Handling 3-bromo-2-chlorophenol requires adherence to strict safety protocols due to its

hazardous nature. The Globally Harmonized System (GHS) classification provides a universally

understood framework for its potential risks.

GHS Pictogram: Irritant

Signal Word: Warning

Hazard Statements:[2]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements includes P261

(Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye

protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.
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Experimental Determination of Core
Thermochemical Data
Direct experimental measurement remains the gold standard for thermochemical data. For

halogenated organic compounds like 3-bromo-2-chlorophenol, specialized techniques are

required to ensure accuracy and handle the corrosive byproducts of combustion.

Enthalpy of Formation via Rotating-Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately

determined from the enthalpy of combustion (ΔcH°). For halogenated compounds, this

necessitates the use of a rotating-bomb calorimeter.

Causality Behind Experimental Choices: A static bomb calorimeter is insufficient for

halogenated compounds because the combustion products (e.g., HCl, HBr, and oxy-acids)

would not be uniformly distributed in the final aqueous solution, leading to inaccurate results.

The rotation of the bomb after combustion ensures that all gaseous products dissolve

completely in a reducing solution (often arsenious oxide or hydrazine dihydrochloride) placed

inside the bomb, leading to a well-defined final state that can be accurately analyzed. This self-

validating system ensures that the complex mixture of acidic gases is quantitatively captured,

which is critical for correcting the measured energy of combustion.[4][5]

Experimental Protocol: Rotating-Bomb Calorimetry

Sample Preparation: A pellet of 3-bromo-2-chlorophenol (typically 0.8-1.2 g) is accurately

weighed.

Bomb Setup: A measured volume of a reducing solution (e.g., arsenious oxide solution) is

placed in the bottom of the bomb. The sample pellet is placed in a crucible (e.g., platinum),

and a fuse wire is attached to the electrodes, making contact with the sample.

Pressurization: The bomb is sealed and flushed with oxygen before being pressurized to

approximately 30 atm.

Calorimeter Assembly: The bomb is submerged in a precisely measured mass of water in the

calorimeter jacket. The system is allowed to reach thermal equilibrium.
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Combustion: The sample is ignited by passing a current through the fuse wire. The

temperature of the water is recorded at regular intervals before, during, and after combustion

to determine the temperature change (ΔT).

Post-Combustion Analysis: The bomb is depressurized, and the internal solution is analyzed

to quantify the amounts of nitric acid, hydrochloric acid, and hydrobromic acid formed. The

unburned fuse wire is also measured.

Calculation: The gross heat evolved (Qtotal) is calculated from ΔT and the energy equivalent

of the calorimeter (determined by combusting a standard like benzoic acid). Corrections are

then applied for the heat of formation of acids and the combustion of the fuse wire to

determine the standard internal energy of combustion (ΔcU°). This is then converted to the

standard enthalpy of combustion (ΔcH°) and subsequently used to calculate the standard

enthalpy of formation (ΔfH°).

Workflow for Enthalpy of Formation Determination
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Caption: Workflow for determining ΔfH° using rotating-bomb calorimetry.
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Enthalpy of Sublimation via Calvet Microcalorimetry
The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition from

solid to gas. It is a key parameter for deriving the gas-phase enthalpy of formation from the

solid-phase value. Calvet-type microcalorimeters are exceptionally suited for this measurement

due to their high sensitivity.[6]

Causality Behind Experimental Choices: The "drop method" in a Calvet microcalorimeter

provides a two-for-one data acquisition.[6] The initial endothermic peak upon dropping the

room-temperature sample into the heated calorimeter allows for the determination of the heat

capacity. The subsequent isothermal sublimation provides a direct and highly accurate

measurement of the enthalpy of sublimation. This technique requires only milligram quantities

of the sample, a significant advantage when dealing with valuable or newly synthesized

materials.

Experimental Protocol: Drop-Sublimation Calorimetry

Sample Preparation: A small amount of crystalline 3-bromo-2-chlorophenol (1-5 mg) is

loaded into a sample cell.

Calorimeter Setup: The Calvet microcalorimeter is set to a constant temperature (T) at which

the sample has a measurable vapor pressure.

Drop Measurement: The sample cell, initially at room temperature (298.15 K), is dropped into

the pre-heated measurement element of the calorimeter. The heat flow required to bring the

sample to temperature T is recorded.

Sublimation Measurement: Once thermal equilibrium is reached, the sample cell is

evacuated. The heat flow associated with the isothermal sublimation of the entire sample is

measured until the signal returns to the baseline.

Calibration: An electrical calibration is performed by dissipating a known amount of heat

inside the cell via the Joule effect to determine the calorimeter's calibration constant.

Calculation: The enthalpy of sublimation at temperature T is calculated from the integrated

area of the sublimation peak and the calibration constant. The value is then adjusted to the

standard reference temperature of 298.15 K using heat capacity data.
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Computational Thermochemistry: A Predictive
Approach
In the absence of experimental data, computational chemistry, particularly Density Functional

Theory (DFT), offers a powerful and reliable alternative for estimating thermochemical

properties.[7]

Causality Behind Method Choices: DFT methods, such as B3LYP, provide a good balance

between computational cost and accuracy for organic molecules.[8] The choice of basis set,

like 6-311++G(2df,2p), is crucial for accurately describing the electronic structure, especially for

molecules containing heavy atoms and lone pairs.[7] To improve the accuracy of the calculated

enthalpy of formation, isodesmic or homodesmotic reactions are employed. These are

hypothetical reactions where the types of chemical bonds on both the reactant and product

sides are conserved. This systematic approach allows for significant cancellation of errors in

the DFT calculations, leading to more reliable results that can often approach experimental

accuracy.

Computational Workflow: DFT for Enthalpy of Formation

Structure Optimization: The 3D molecular structure of 3-bromo-2-chlorophenol is optimized

using a selected DFT functional (e.g., B3LYP) and basis set. A frequency calculation is then

performed to confirm the structure is a true energy minimum and to obtain zero-point

vibrational energy (ZPVE) and thermal corrections.

Isodesmic Reaction Design: A balanced hypothetical reaction is constructed. For example: 3-
bromo-2-chlorophenol + benzene → bromobenzene + chlorobenzene + phenol

Component Calculation: The same optimization and frequency calculations are performed for

all other molecules in the isodesmic reaction (benzene, bromobenzene, chlorobenzene,

phenol).

Reaction Enthalpy Calculation: The enthalpy of the isodesmic reaction (ΔrH°) is calculated

from the total electronic energies and thermal corrections of all reactants and products.

Enthalpy of Formation Calculation: The unknown enthalpy of formation of 3-bromo-2-
chlorophenol is derived using the calculated ΔrH° and the known, experimentally
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determined standard enthalpies of formation for the other species in the reaction.

Workflow for Computational Thermochemistry
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Click to download full resolution via product page

Caption: Workflow for calculating ΔfH° using DFT and an isodesmic reaction.

Conclusion
While direct experimental thermochemical data for 3-bromo-2-chlorophenol is not readily

available in the public domain, this guide has outlined the authoritative and validated

methodologies required for its determination. For researchers and drug development

professionals, a dual-pronged approach is recommended. Computational methods, particularly

DFT with isodesmic reaction schemes, can provide rapid and reliable initial estimates. These in

silico results should then be validated by targeted experimental work using techniques such as

rotating-bomb and Calvet microcalorimetry, which remain the definitive source for high-

accuracy thermochemical data. This synergistic strategy ensures a robust understanding of the

compound's energetic landscape, facilitating safer and more efficient chemical process

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Introduction: The Significance of 3-Bromo-2-
chlorophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276391#thermochemical-data-for-3-bromo-2-
chlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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